molecular formula C7H6N2S2 B3276104 2-Amino-1,3-benzothiazole-6-thiol CAS No. 63493-81-2

2-Amino-1,3-benzothiazole-6-thiol

Cat. No. B3276104
CAS RN: 63493-81-2
M. Wt: 182.3 g/mol
InChI Key: FJPCGRWFXJAOOH-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole is a neutral carrier (ionophore) used to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Moreover, 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .


Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazole involves a benzene ring fused to a thiazole ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazole include a melting point of 2 °C, boiling point of 227 to 228 °C, and a molar mass of 135.1863 g/mol . It is slightly soluble in water, freely soluble in alcohol, chloroform, concentrated acid, and diethyl ether .

Scientific Research Applications

Corrosion Inhibition

2-Amino-1,3-benzothiazole-6-thiol derivatives have shown effectiveness as corrosion inhibitors. Studies reveal that these compounds can inhibit steel corrosion in acidic environments. They adhere to metal surfaces through both physical and chemical means, providing enhanced stability and higher efficiency compared to other inhibitors in the benzothiazole family. This application is significant in industries where metal corrosion is a concern, such as in pipelines and machinery (Hu et al., 2016).

Biological Activities

Compounds derived from 2-Amino-1,3-benzothiazole-6-thiol have demonstrated various biological activities. These include antibacterial, antifungal, and anthelmintic properties, showcasing effectiveness against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Such properties are vital for developing new pharmaceuticals and treatments for infections (Amnerkar et al., 2015).

Industrial Applications

Derivatives of 1,3-benzothiazole-2-thiol, including 2-Amino-1,3-benzothiazole-6-thiol, have found uses in industrial applications. They exhibit a range of activities, including antibacterial, antifungal, antitumor, antispasmodic, anti-inflammatory, antioxidant, and antiallergic properties. These compounds are also utilized in the rubber industry to accelerate vulcanization, highlighting their diverse industrial relevance (Shagun et al., 2016).

Anticancer Potential

Research has identified 2-Amino-1,3-benzothiazole-6-thiol derivatives with potent anticancer activities. Specific compounds have shown inhibitory effects on various human cancer cell lines, indicating their potential as anticancer agents. The ability to induce apoptosis in cancer cells is particularly notable, suggesting a promising avenue for cancer treatment development (Shi et al., 2012).

Nonlinear Optical Properties

2-Amino-1,3-benzothiazole-6-thiol derivatives have been explored for their nonlinear optical properties. These properties are crucial for developing advanced materials used in optoelectronics and photonics. The synthesis of such compounds and their characterization in terms of solvatochromic behavior and thermal stability make them candidates for use in various technological applications (Costa et al., 2006).

Safety and Hazards

2-Aminobenzothiazole is considered hazardous. It is toxic if inhaled and harmful if swallowed or in contact with skin . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

The future directions in the research of 2-aminobenzothiazole include exploring the universality of this reaction condition for different substrates . There is also a focus on the development of synthetic processes as it is one of the most significant problems facing researchers .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCGRWFXJAOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309660
Record name 2-Amino-6-benzothiazolethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63493-81-2
Record name 2-Amino-6-benzothiazolethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63493-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-benzothiazolethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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